molecular formula C7H5ClN4O2 B13463071 1-Azido-5-chloro-2-methyl-4-nitrobenzene

1-Azido-5-chloro-2-methyl-4-nitrobenzene

Cat. No.: B13463071
M. Wt: 212.59 g/mol
InChI Key: YGLBWWXIFFQVHO-UHFFFAOYSA-N
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Description

1-Azido-5-chloro-2-methyl-4-nitrobenzene is an organic compound belonging to the family of chlorinated nitroaromatic compounds It is characterized by the presence of an azido group (-N3), a chloro group (-Cl), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring

Preparation Methods

The synthesis of 1-Azido-5-chloro-2-methyl-4-nitrobenzene typically involves a multi-step process. One common synthetic route starts with 4-chloroaniline, which is oxidized using peroxy trifluoroacetic acid in dry dichloromethane to form 4-nitrochlorobenzene. This intermediate is then subjected to Friedel-Crafts alkylation using methyl iodide in the presence of anhydrous aluminum chloride to yield the desired compound .

Chemical Reactions Analysis

1-Azido-5-chloro-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of heterocyclic compounds.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like chromic acid.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and oxidizing agents such as chromic acid. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-Azido-5-chloro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The azido group can undergo cycloaddition reactions, forming triazoles, which are known for their biological activities. The nitro group can be reduced to an amino group, which can then interact with biological molecules, potentially leading to therapeutic effects. The specific pathways and molecular targets depend on the derivative and the context of its use.

Comparison with Similar Compounds

1-Azido-5-chloro-2-methyl-4-nitrobenzene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.

Properties

Molecular Formula

C7H5ClN4O2

Molecular Weight

212.59 g/mol

IUPAC Name

1-azido-5-chloro-2-methyl-4-nitrobenzene

InChI

InChI=1S/C7H5ClN4O2/c1-4-2-7(12(13)14)5(8)3-6(4)10-11-9/h2-3H,1H3

InChI Key

YGLBWWXIFFQVHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N=[N+]=[N-])Cl)[N+](=O)[O-]

Origin of Product

United States

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